molecular formula C16H17F6NO4 B15088124 Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine

Cat. No.: B15088124
M. Wt: 401.30 g/mol
InChI Key: LLRXWQAYIGATCH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine, also known as (S)-3-(3,4-Bis(trifluoromethyl)phenyl)-2-(tert-butoxycarbonylamino)propanoic acid, is a synthetic amino acid derivative. This compound is characterized by the presence of trifluoromethyl groups, which are known for their electron-withdrawing properties. The compound is used in various fields, including peptide synthesis and medicinal chemistry, due to its unique structural and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 3,4-bis(trifluoromethyl)phenyl group. The reaction conditions often involve the use of palladium-catalyzed C-H activation methodologies. Jin-Quan Yu and coworkers developed a Pd-mediated C-C bond formation method that can be used in tandem with 2-Methylpyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C-H activation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a ligand in C-H activation reactions.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, affecting its reactivity and interactions with other molecules. The compound can act as a ligand in catalytic reactions, facilitating the formation of new chemical bonds through C-H activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-3-[3,4-bis(trifluoromethyl)phenyl]-L-alanine is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and other scientific research fields.

Properties

Molecular Formula

C16H17F6NO4

Molecular Weight

401.30 g/mol

IUPAC Name

(2S)-3-[3,4-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)7-8-4-5-9(15(17,18)19)10(6-8)16(20,21)22/h4-6,11H,7H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1

InChI Key

LLRXWQAYIGATCH-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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